N1-Butyl-5-chloro-4-methylbenzene-1,2-diamine
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Overview
Description
N1-Butyl-5-chloro-4-methylbenzene-1,2-diamine is an organic compound with the molecular formula C11H17ClN2 and a molecular weight of 212.72 g/mol . This compound is characterized by the presence of a butyl group, a chlorine atom, and a methyl group attached to a benzene ring, along with two amine groups at the 1 and 2 positions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-Butyl-5-chloro-4-methylbenzene-1,2-diamine typically involves electrophilic aromatic substitution reactions. The general mechanism includes the formation of a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate, followed by the removal of a proton to yield the substituted benzene ring . Specific conditions and reagents used in the synthesis may vary depending on the desired purity and yield.
Industrial Production Methods
Industrial production of this compound involves bulk manufacturing and custom synthesis processes. Companies like ChemScene and Synblock offer this compound with high purity levels (NLT 98%) and provide detailed documentation, including MSDS, NMR, HPLC, and LC-MS .
Chemical Reactions Analysis
Types of Reactions
N1-Butyl-5-chloro-4-methylbenzene-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while substitution reactions can produce a wide range of substituted benzene derivatives.
Scientific Research Applications
N1-Butyl-5-chloro-4-methylbenzene-1,2-diamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of N1-Butyl-5-chloro-4-methylbenzene-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to target proteins or enzymes, leading to alterations in cellular processes. Detailed studies on its mechanism of action are essential to understand its full potential and applications .
Comparison with Similar Compounds
Similar Compounds
N-Methyl-1,2-benzenediamine: A similar compound with a methyl group instead of a butyl group.
5-Chloro-N1-Methylbenzene-1,2-diamine: Similar structure with a methyl group instead of a butyl group
Uniqueness
N1-Butyl-5-chloro-4-methylbenzene-1,2-diamine is unique due to the presence of the butyl group, which can influence its chemical reactivity and biological activity. The combination of the butyl group, chlorine atom, and methyl group provides distinct properties compared to its similar compounds.
Properties
Molecular Formula |
C11H17ClN2 |
---|---|
Molecular Weight |
212.72 g/mol |
IUPAC Name |
2-N-butyl-4-chloro-5-methylbenzene-1,2-diamine |
InChI |
InChI=1S/C11H17ClN2/c1-3-4-5-14-11-7-9(12)8(2)6-10(11)13/h6-7,14H,3-5,13H2,1-2H3 |
InChI Key |
BLCCEKBOJVHLDO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=C(C=C(C(=C1)Cl)C)N |
Origin of Product |
United States |
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